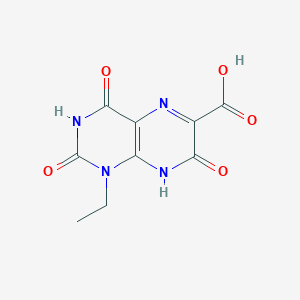
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid is an organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound is characterized by its unique structure, which includes multiple keto groups and a carboxylic acid functional group.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve multiple steps to introduce the ethyl group and the carboxylic acid functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Chemischer Reaktionen
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents such as alkyl halides or Grignard reagents.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antioxidant and in the treatment of certain metabolic disorders.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be compared with other pteridine derivatives, such as:
2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-Methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-Propyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: The longer propyl chain may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
918476-99-0 |
|---|---|
Molekularformel |
C9H8N4O5 |
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
1-ethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N4O5/c1-2-13-5-3(6(14)12-9(13)18)10-4(8(16)17)7(15)11-5/h2H2,1H3,(H,11,15)(H,16,17)(H,12,14,18) |
InChI-Schlüssel |
NCICUDHQARMSPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=O)NC1=O)N=C(C(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)


![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
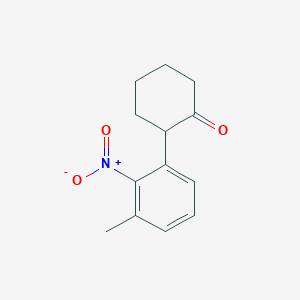
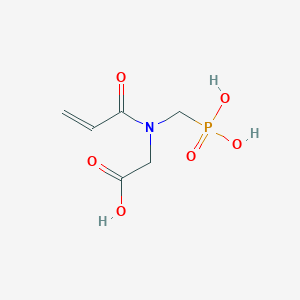
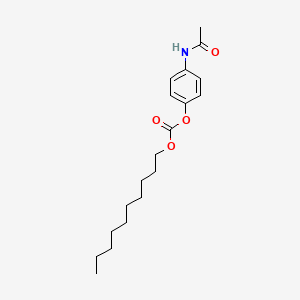
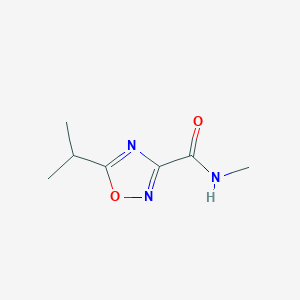
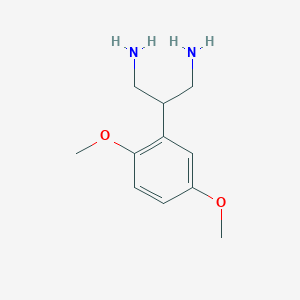
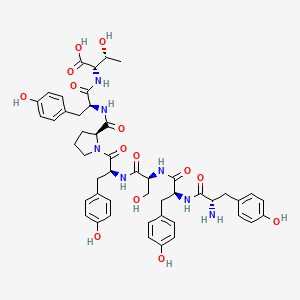

silane](/img/structure/B14184981.png)

![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
